N,N-diethyl-3-phenoxy-1-propanamine
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Overview
Description
N,N-diethyl-3-phenoxy-1-propanamine, commonly known as DPPA, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1950s and has since been studied for its potential applications in scientific research. DPPA is a potent stimulant that affects the central nervous system and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
DPPA works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, DPPA can enhance cognitive function and improve memory and focus.
Biochemical and Physiological Effects:
DPPA has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause sweating and pupil dilation. It also has a potent stimulant effect, which can lead to increased energy and alertness.
Advantages and Limitations for Lab Experiments
DPPA has several advantages as a tool for scientific research. It is a potent stimulant that can enhance cognitive function and improve memory and focus. It is also relatively easy to administer and has a rapid onset of action. However, DPPA also has several limitations. It can be toxic at high doses and can cause adverse effects such as anxiety, paranoia, and hallucinations. It is also a controlled substance and must be handled with care.
Future Directions
There are several potential future directions for research on DPPA. One area of interest is its potential use in the treatment of neurological disorders such as ADHD and Parkinson's disease. It may also have applications in the field of sports performance enhancement. Further research is needed to fully understand the effects of DPPA and its potential applications in scientific research.
Synthesis Methods
DPPA can be synthesized through a multi-step process that involves the reaction of phenoxypropanone with diethylamine. The resulting compound is then purified through a series of chemical reactions to produce DPPA in its pure form. The synthesis of DPPA requires specialized equipment and expertise, and it is not recommended for amateur chemists.
Scientific Research Applications
DPPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including increasing dopamine and norepinephrine levels. These effects make it a valuable tool for studying the mechanisms of addiction and other neurological disorders.
properties
IUPAC Name |
N,N-diethyl-3-phenoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-14(4-2)11-8-12-15-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGLPYHXXMVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332525 |
Source
|
Record name | N,N-diethyl-3-phenoxy-propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-phenoxy-propan-1-amine | |
CAS RN |
7061-73-6 |
Source
|
Record name | N,N-diethyl-3-phenoxy-propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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